molecular formula C6H9NO2S B1422093 Methyl 4-thiocyanatobutanoate CAS No. 79203-77-3

Methyl 4-thiocyanatobutanoate

Cat. No.: B1422093
CAS No.: 79203-77-3
M. Wt: 159.21 g/mol
InChI Key: CXIRKFBWHMNISK-UHFFFAOYSA-N
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Description

Methyl 4-thiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . It is known for its unique structure, which includes a thiocyanate group attached to a butanoate ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-thiocyanatobutanoate can be synthesized through the reaction of 4-bromobutanoic acid with potassium thiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve heating the mixture to facilitate the substitution reaction and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-thiocyanatobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonates, while substitution with amines can produce thiourea derivatives.

Scientific Research Applications

Methyl 4-thiocyanatobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-thiocyanatobutanoate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobutanoate: Similar structure but with a cyano group instead of a thiocyanate group.

    Ethyl 4-thiocyanatobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-thiocyanatopropanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 4-thiocyanatobutanoate is unique due to its specific combination of a thiocyanate group and a butanoate ester. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 4-thiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIRKFBWHMNISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681818
Record name Methyl 4-(thiocyanato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79203-77-3
Record name Methyl 4-(thiocyanato)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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